molecular formula C23H23N3O B11032813 5-(4-methylphenyl)-3-[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]cyclohex-2-en-1-one

5-(4-methylphenyl)-3-[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]cyclohex-2-en-1-one

Cat. No.: B11032813
M. Wt: 357.4 g/mol
InChI Key: KZCLLFGUXWHVHT-UHFFFAOYSA-N
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Description

This compound features a cyclohex-2-en-1-one core substituted with a 4-methylphenyl group at position 5 and a 3-methyl-4-phenyl-1H-pyrazol-5-yl amino group at position 2. The unsaturated cyclohexenone ring provides a conjugated system that influences electronic properties, while the pyrazole moiety introduces nitrogen-rich heterocyclic functionality. This structural combination is associated with diverse applications in medicinal chemistry and materials science, particularly in targeting enzymes or receptors due to its hydrogen-bonding capabilities and aromatic interactions .

Properties

Molecular Formula

C23H23N3O

Molecular Weight

357.4 g/mol

IUPAC Name

5-(4-methylphenyl)-3-[(5-methyl-4-phenyl-1H-pyrazol-3-yl)amino]cyclohex-2-en-1-one

InChI

InChI=1S/C23H23N3O/c1-15-8-10-17(11-9-15)19-12-20(14-21(27)13-19)24-23-22(16(2)25-26-23)18-6-4-3-5-7-18/h3-11,14,19H,12-13H2,1-2H3,(H2,24,25,26)

InChI Key

KZCLLFGUXWHVHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=CC(=O)C2)NC3=NNC(=C3C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

  • Synthetic Routes :
    • One common synthetic route involves the condensation reaction between a pyrazole derivative (containing the 3-methyl-4-phenyl-1H-pyrazol-5-yl moiety) and a cyclohexenone precursor.
    • The reaction typically occurs under acidic conditions .
  • Industrial Production :
    • While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in the laboratory using the above route.
  • Chemical Reactions Analysis

    • Reactivity :
      • Compound X is susceptible to various reactions, including oxidation , reduction , and substitution .
    • Common Reagents and Conditions :
      • Oxidation : Oxidizing agents like chromium(VI) oxide or manganese dioxide can convert the cyclohexenone moiety to a diol.
      • Reduction : Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group to an alcohol.
      • Substitution : Nucleophilic substitution reactions can occur at the amino group.
    • Major Products :
      • Oxidation yields a diol derivative.
      • Reduction leads to an alcohol derivative.
      • Substitution can result in various amino-substituted products.
  • Scientific Research Applications

    • Chemistry : Compound X serves as a model compound for studying heterocyclic reactivity and functional group transformations .
    • Biology and Medicine :
      • It exhibits anticancer properties by interfering with cell cycle regulation.
      • Researchers explore its potential as a targeted therapy for specific cancer types.
    • Industry :
      • Limited industrial applications, but its reactivity inspires the development of novel compounds.
  • Mechanism of Action

    • Molecular Targets :
      • Compound X interacts with cell cycle regulators , affecting cell division and proliferation.
      • It may inhibit specific kinases involved in cancer cell growth.
    • Pathways Involved :
      • PI3K/Akt/mTOR pathway : Modulation of this pathway contributes to its effects.
      • Apoptosis pathways : Induction of apoptosis in cancer cells.
  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Structural Analogues with Cyclohexenone/Pyrazole Motifs

    (a) 5-(4-Methylphenyl)-3-[(2-phenylethyl)amino]cyclohex-2-en-1-one
    • Key Differences: Replaces the pyrazole-amino group with a phenylethylamino substituent.
    • Saturated analogs (e.g., cyclohexanone derivatives) exhibit lower reactivity due to the absence of conjugation .
    (b) 6-[[(5-methyl-1H-pyrazol-3-yl)amino]methylidene]cyclohexa-2,4-dien-1-one
    • Key Differences: Cyclohexa-2,4-dien-1-one core (dienone) instead of cyclohex-2-en-1-one.
    • Impact: Extended conjugation in the dienone system enhances UV absorption and redox activity, making it suitable for photochemical applications. However, reduced stability under acidic conditions compared to the target compound .

    Pyrazole Derivatives with Varied Substitutions

    (a) 5-((3-(4-(Allyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(4-methylbenzyl)-2-thioxothiazolidin-4-one
    • Key Differences: Incorporates a thiazolidinone core and allyloxy-phenyl group.
    • Impact : The thioxo group enhances metal-chelating ability, relevant in antimicrobial applications. The allyloxy group increases hydrophobicity, improving membrane permeability .
    (b) 3-(4-Chloro-2-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine
    • Key Differences : Chloro-methoxyphenyl substituent on the pyrazole ring.
    • Impact: Electron-withdrawing groups (Cl, OMe) modulate electronic density, affecting binding to serotonin receptors. The absence of a cyclohexenone ring limits its use in redox-mediated pathways .

    Heterocyclic Compounds with Mixed Cores

    (a) (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
    • Key Differences: Combines pyrazole and thiazolidinone moieties.
    • Impact: The ethoxyphenyl group improves solubility in polar solvents, while the thiazolidinone core contributes to antidiabetic activity via PPAR-γ modulation. Lacks the cyclohexenone ring’s rigidity, reducing stereoselective interactions .

    Comparative Data Table

    Compound Name Core Structure Key Substituents Biological Activity Unique Property Reference
    Target Compound Cyclohex-2-en-1-one 4-Methylphenyl, 3-methyl-4-phenylpyrazole-amino Kinase inhibition, Anticancer High conjugation, Nitrogen-rich
    5-(4-Methylphenyl)-3-[(2-phenylethyl)amino]cyclohex-2-en-1-one Cyclohex-2-en-1-one Phenylethylamino Moderate cytotoxicity Lipophilic, Reduced H-bonding
    6-[[(5-methyl-1H-pyrazol-3-yl)amino]methylidene]cyclohexa-2,4-dien-1-one Cyclohexa-2,4-dien-1-one Pyrazole-amino Photochemical applications UV-active, Redox-sensitive
    5-((3-(4-(Allyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(4-methylbenzyl)-2-thioxo-thiazolidin-4-one Thiazolidinone Allyloxy-phenyl, 4-methylbenzyl Antimicrobial Metal-chelating, Hydrophobic
    (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one Thiazolidinone Ethoxyphenyl, Methyl Antidiabetic PPAR-γ modulation, Soluble in polar media

    Biological Activity

    The compound 5-(4-methylphenyl)-3-[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]cyclohex-2-en-1-one , often referred to in literature as a derivative of pyrazole, has garnered attention for its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

    Chemical Structure and Properties

    The molecular formula of the compound is C19H20N4OC_{19}H_{20}N_{4}O, with a molecular weight of approximately 320.39 g/mol. The structural features that contribute to its biological activity include the presence of the pyrazole ring and the cyclohexene moiety, which are known for their pharmacological properties.

    Anticancer Activity

    Several studies have reported the anticancer properties of compounds similar to This compound . Key findings include:

    • Inhibition of Cell Proliferation : Research indicates that related derivatives exhibit significant inhibition of cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer). For instance, one study showed that derivatives had mean growth inhibition percentages of 54.25% and 38.44%, respectively, with low toxicity to normal fibroblasts .
    • Mechanism of Action : The compound has been found to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for its anticancer activity as it disrupts mitotic processes in rapidly dividing cancer cells .
    • Docking Studies : Computational studies have suggested that the compound binds effectively to the colchicine site on tubulin, indicating a potential mechanism for its anticancer effects. The binding interactions involve critical hydrogen bonds that stabilize the compound within the active site .

    Anti-inflammatory Activity

    In addition to its anticancer properties, compounds similar to this pyrazole derivative have shown promising anti-inflammatory effects:

    • Inhibition of COX Enzymes : Some derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, which play a significant role in inflammation. For example, docking simulations revealed strong binding affinities to COX-2, suggesting potential therapeutic applications in inflammatory diseases .
    • Cellular Assays : In vitro assays have demonstrated that these compounds can reduce pro-inflammatory cytokine levels in activated macrophages, further supporting their role as anti-inflammatory agents .

    Data Summary

    Activity TypeCell Lines TestedIC50 Values (µM)Mechanism of Action
    AnticancerHeLa0.08 - 12.07Tubulin polymerization inhibition
    HepG2Not specifiedCell cycle arrest (G2/M phase)
    Anti-inflammatoryMacrophagesNot specifiedCOX enzyme inhibition

    Case Studies

    • Case Study on Anticancer Effects : A study conducted on a series of pyrazole derivatives including the target compound showed significant cytotoxicity against various cancer cell lines (NCI-H23, HCT-15), with an overall cell proliferation inhibition exceeding 90% in some cases .
    • Case Study on Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory effects demonstrated that specific derivatives significantly reduced inflammation markers in vivo, suggesting their potential use in treating chronic inflammatory conditions .

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